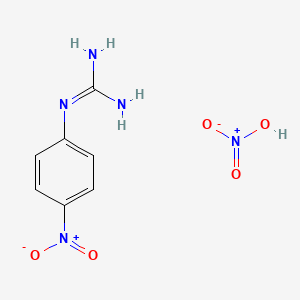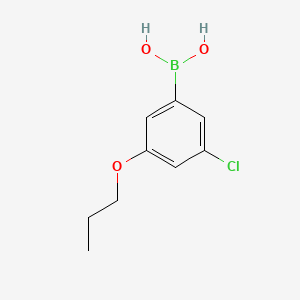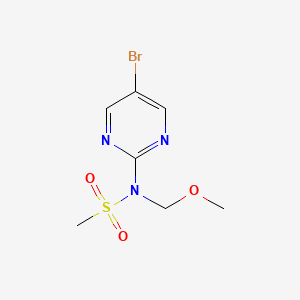
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, its molecular geometry, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with other substances and the products of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Methane Utilization in Biotechnological Applications
Methane, a prevalent and potent greenhouse gas, has been the subject of extensive research due to its potential in energy recovery systems and as a feedstock for various biotechnological applications. Methanotrophs, bacteria that utilize methane as their sole carbon source, play a pivotal role in these processes. Research highlights the diverse biotechnological applications of methanotrophs, ranging from the production of single-cell protein, biopolymers, and lipids for biodiesel and health supplements, to their use in bioremediation, chemical transformation, and electricity generation. The potential of methanotrophs to convert methane into valuable products, while concurrently sequestering greenhouse gases, underscores the importance of this research in promoting sustainable and eco-friendly biotechnologies (Strong, Xie, & Clarke, 2015).
Methane Oxidation and Emission in Soils
Methane emission from soils is a complex interplay of microbial activities involving methanogens and methanotrophs, which produce and oxidize methane, respectively. The intricate relationship between these microorganisms, the environmental conditions, and soil types influences the net emission or consumption of methane. Studies emphasize the importance of understanding these dynamics to develop strategies for mitigating methane emissions from soil, a significant source of greenhouse gases (J. L. Mer & P. Roger, 2001).
Novel Synthesis in Pharmaceutical Applications
The synthesis and application of pharmaceutical compounds, particularly proton pump inhibitors like omeprazole, have been extensively studied. Research delves into novel synthesis methods, emphasizing the importance of understanding the formation of pharmaceutical impurities during the synthesis process. The insights from these studies are crucial for the pharmaceutical industry, ensuring the efficacy and safety of medications (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).
Environmental Impact and Treatment of Sulfur Compounds
The environmental impact of reduced sulfur compounds, such as methanethiol, dimethylsulfide, and dimethyldisulfide, has led to the exploration of various treatment methods, including photocatalysis and photosensitization. Research in this area is crucial for reducing the harmful effects of these compounds, commonly produced by industrial processes. The development and optimization of treatment technologies are vital for protecting the environment from the adverse effects of these pollutants (C. Cantau et al., 2007).
Biogas Desulphurization and Environmental Safety
Biogas production, particularly from agricultural and livestock waste, offers renewable energy sources. However, the presence of hydrogen sulfide in biogas can lead to environmental and operational challenges. Research on anoxic biofiltration and biotrickling filters (BTFs) has shown promise in effectively removing H2S, highlighting the importance of these technologies in ensuring the safe and efficient use of biogas as an energy source (Emky Valdebenito-Rolack et al., 2021).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions involving the compound, including any potential applications or areas of interest.
特性
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O3S/c1-14-5-11(15(2,12)13)7-9-3-6(8)4-10-7/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNUSBHYXBRPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(C1=NC=C(C=N1)Br)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716573 |
Source


|
| Record name | N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
CAS RN |
1311197-89-3 |
Source


|
| Record name | Methanesulfonamide, N-(5-bromo-2-pyrimidinyl)-N-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


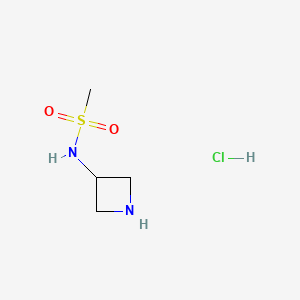
![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)


![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)


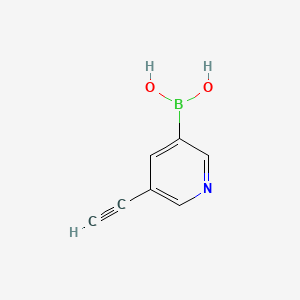
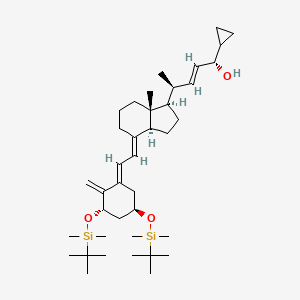
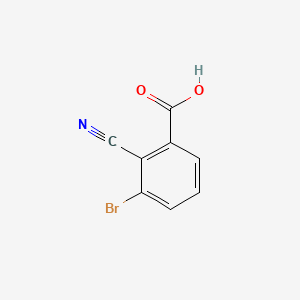
![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)
